N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique cyclopropane ring structure and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is facilitated by the presence of a green solvent, such as ethanol, which promotes the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine in the compound affects its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This alteration can influence the compound’s ability to interact with enzymes and receptors, thereby modulating its effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar aromatic structure and is synthesized using similar methods.
(3-chloro-2-methylphenyl)hydrazine hydrochloride: Another compound with a similar aromatic ring structure, used in various chemical reactions.
Uniqueness
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H24ClNO |
---|---|
Molecular Weight |
389.9g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H24ClNO/c1-16-7-4-9-19(13-16)25(20-10-5-8-17(2)14-20)15-21(25)24(28)27-23-12-6-11-22(26)18(23)3/h4-14,21H,15H2,1-3H3,(H,27,28) |
InChI Key |
AAMXBAVOSQTODI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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